An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate. As a crucial tool in structural elucidation, NMR spectroscopy offers profound insights into the molecular architecture of this compound. This document serves as a comprehensive resource for researchers and professionals in drug development, offering a foundational understanding of the spectral characteristics of this molecule.
Introduction
Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate is a substituted α-amino acid ester. Its structure, featuring a stereocenter at the α-carbon and a substituted aromatic ring, makes it a molecule of interest in medicinal chemistry and drug design. NMR spectroscopy is indispensable for confirming the identity and purity of such compounds. This guide will delve into the theoretical ¹H and ¹³C NMR spectra, providing predicted chemical shifts, multiplicities, and coupling constants based on the analysis of structurally similar compounds.
Molecular Structure and Atom Numbering
To facilitate the discussion of NMR data, the atoms of Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate are numbered as shown in the diagram below. This numbering system will be used consistently throughout this guide for spectral assignments.
Caption: Molecular structure of Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate with atom numbering for NMR spectral assignment.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate in a standard solvent like CDCl₃ is expected to exhibit the following signals. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-α | ~4.5 - 4.8 | Singlet (s) or broad singlet | - | 1H |
| Aromatic H (H-2, H-5, H-6) | ~7.0 - 7.4 | Multiplet (m) | - | 3H |
| -OCH₃ | ~3.7 - 3.8 | Singlet (s) | - | 3H |
| Ar-CH₃ | ~2.2 - 2.4 | Singlet (s) | - | 3H |
| -NH₂ | ~1.5 - 2.5 | Broad Singlet (br s) | - | 2H |
Interpretation of the Predicted ¹H NMR Spectrum
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H-α (δ ~4.5 - 4.8 ppm): The proton on the α-carbon is adjacent to the amino group, the aromatic ring, and the ester carbonyl. This deshielded environment places its signal in the downfield region. Due to the adjacent stereocenter and potential for restricted rotation, this proton might appear as a singlet, or if coupling to the NH₂ protons is observed, as a triplet. However, rapid exchange of the amino protons often leads to a singlet.
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Aromatic Protons (δ ~7.0 - 7.4 ppm): The three protons on the substituted phenyl ring (H-2, H-5, and H-6) will resonate in the aromatic region. The electron-donating methyl group and the electron-withdrawing but also ortho, para-directing fluorine atom will influence their chemical shifts. The coupling between these protons and with the fluorine atom will result in a complex multiplet.
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-OCH₃ (δ ~3.7 - 3.8 ppm): The three protons of the methyl ester group are in a relatively shielded environment, but are deshielded by the adjacent oxygen atom, resulting in a singlet in this region.
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Ar-CH₃ (δ ~2.2 - 2.4 ppm): The protons of the methyl group attached to the aromatic ring will appear as a singlet in the upfield region, typical for aryl methyl groups.
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-NH₂ (δ ~1.5 - 2.5 ppm): The protons of the primary amine will typically appear as a broad singlet. The chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange rates.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The predicted chemical shifts are referenced to TMS.
| Carbon(s) | Predicted δ (ppm) | Description |
| C=O | ~170 - 175 | Ester Carbonyl |
| C-4 | ~158 - 162 (d, ¹JCF ≈ 245 Hz) | Aromatic C-F |
| C-1 | ~135 - 140 | Aromatic C-Cα |
| C-3 | ~130 - 135 (d, ³JCF ≈ 8 Hz) | Aromatic C-CH₃ |
| C-2, C-5, C-6 | ~115 - 130 | Aromatic CH |
| C-α | ~55 - 60 | Methine C-N |
| -OCH₃ | ~52 - 54 | Methyl Ester |
| Ar-CH₃ | ~15 - 20 | Aryl Methyl |
Interpretation of the Predicted ¹³C NMR Spectrum
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Ester Carbonyl (C=O, δ ~170 - 175 ppm): The carbonyl carbon of the ester group is highly deshielded and appears far downfield.[1]
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Aromatic Carbons:
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C-4 (δ ~158 - 162 ppm): The carbon directly bonded to the highly electronegative fluorine atom (C-4) will be significantly deshielded and will appear as a doublet due to a large one-bond coupling constant (¹JCF).
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C-1 and C-3 (δ ~130 - 140 ppm): The quaternary carbons of the aromatic ring will have distinct chemical shifts. C-3, attached to the methyl group, will also show a smaller coupling to the fluorine atom (³JCF).
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C-2, C-5, C-6 (δ ~115 - 130 ppm): The protonated aromatic carbons will appear in this region. Their specific shifts and couplings to fluorine will depend on their position relative to the substituents.
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α-Carbon (C-α, δ ~55 - 60 ppm): The carbon of the stereocenter, bonded to the nitrogen, the aromatic ring, and the carbonyl group, will resonate in this mid-field region.
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Methyl Carbons:
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-OCH₃ (δ ~52 - 54 ppm): The methyl ester carbon appears in a typical region for such functional groups.
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Ar-CH₃ (δ ~15 - 20 ppm): The carbon of the methyl group on the aromatic ring is found in the upfield aliphatic region.
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Experimental Protocol: A General Guide to NMR Sample Preparation and Analysis
The following is a generalized protocol for acquiring high-quality NMR spectra. Specific parameters may need to be optimized for the instrument used.
Sample Preparation
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Weighing: Accurately weigh approximately 5-10 mg of the solid Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate.
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Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it can influence chemical shifts.
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Homogenization: Gently vortex or shake the tube until the sample is completely dissolved.
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Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), if not already present in the solvent.
NMR Spectrometer Setup and Data Acquisition
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and sensitivity.
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Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp spectral lines.
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¹H NMR Acquisition:
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Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
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Use a standard pulse sequence (e.g., a single 90° pulse).
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Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition:
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Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
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Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).[2]
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Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance of the ¹³C isotope.
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The following diagram illustrates a typical workflow for NMR analysis:
Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.
Conclusion
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate. The provided interpretations, based on established principles of NMR spectroscopy and data from analogous compounds, offer a solid foundation for researchers working with this molecule. While the data presented is theoretical, it serves as a valuable predictive tool for spectral assignment and structural verification in a laboratory setting.
References
- Al-Showiman, S. S., Al-Hazimi, H. M., & Al-Najjar, I. M. Analysis of 13C NMR Spectra of Some Phenyl Acetates. Journal of the University of Kuwait (Science).
- Bhaskar, T., et al. (2018). ¹H NMR spectrum of p-cresyl phenyl acetate.
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
- Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
- Gowda, B. T., et al. (2007). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides.
- Huang, J., et al. (2017).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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Reich, H. J. (2021). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]
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Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]
- Royal Society of Chemistry. (2019).
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
